6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole
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Overview
Description
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a methoxy group and a nitropyridinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Nitropyridinyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzodiazole core with a nitropyridinyl thiol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzodiazole derivatives
Scientific Research Applications
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the benzodiazole core make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfanyl group could form covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-indole
- 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-pyrrole
Uniqueness
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole is unique due to the combination of its benzodiazole core with a nitropyridinyl sulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-methoxy-2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-20-9-3-4-10-11(6-9)16-13(15-10)21-12-5-2-8(7-14-12)17(18)19/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNZSHDEHFQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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